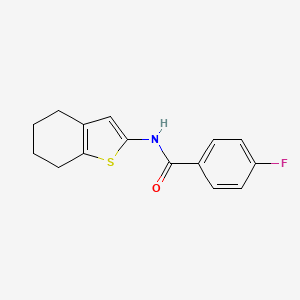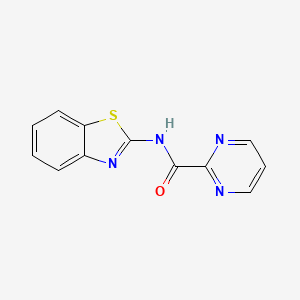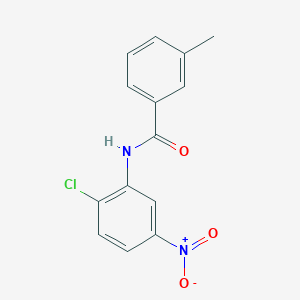![molecular formula C18H27N5O3 B5538966 1-(5-{1-[5-(methoxymethyl)-2-furoyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5538966.png)
1-(5-{1-[5-(methoxymethyl)-2-furoyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of chemicals known for their diverse biological activities and potential applications in pharmaceuticals. Compounds with similar structures have been synthesized and studied for various pharmacological properties, including antidepressant and antianxiety activities, and as probes for mapping cerebral receptors using PET imaging techniques.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including Mannich’s reaction, Ugi reactions, and reactions with amines, to introduce various functional groups and achieve the desired structural complexity. These processes are crucial for the creation of compounds with specific biological activities (Kumar et al., 2017; Sañudo et al., 2006).
Molecular Structure Analysis
The molecular structure of such compounds is analyzed using techniques like NMR, IR, and X-ray diffraction, revealing the presence of key functional groups and the overall conformation of the molecule. These analyses are vital for understanding the compound's potential interactions with biological targets (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Compounds of this nature participate in various chemical reactions, including ring-opening reactions and the formation of Schiff bases, depending on the reactants and conditions. These reactions can modify the chemical structure, potentially altering the compound's biological activity (Mataka et al., 1992; Jones & Phipps, 1976).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the compound's formulation and delivery. Studies often describe these properties to inform the development of pharmaceutical formulations (Naveen et al., 2015).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability, and potential for bioconversion, are essential for understanding how the compound behaves in biological systems. These properties can influence the compound's efficacy as a drug and its metabolism in the body (Berardi et al., 2005).
科学的研究の応用
Chemical Transformations and Synthetic Applications
The study by Mataka et al. (1992) describes the aqueous condition catalysis using dimethylamine, piperidine, and triethylamine for ring-transformation reactions of triaryl-2H-furo[3,2-b]pyrrole-2,6(6aH)-diones, leading to various pyrrole derivatives (Mataka, Suzuki, Uehara, & Tashiro, 1992). This research suggests potential applications in synthesizing complex organic compounds, demonstrating the versatility of reactions involving piperidine and related amines in creating pharmacologically interesting structures.
Antimicrobial Activity
Basoğlu et al. (2013) explored the synthesis and antimicrobial activities of azole derivatives, including compounds synthesized from furan-2-carbohydrazide and transformed into Mannich bases using secondary amines like piperidine. These compounds showed activity against various microorganisms, indicating potential research applications in developing new antimicrobial agents (Basoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
Pharmacological Profiles
Research on compounds with similar structural features, such as those involving piperidine derivatives and triazole functionalities, often explores their potential pharmacological effects. For example, Kimura et al. (2004) investigated YM348, a potent 5-HT2C receptor agonist, highlighting the pharmacological significance of structural manipulation in drug design (Kimura, Hatanaka, Naitou, Maeno, Shimada, Koakutsu, Wanibuchi, & Yamaguchi, 2004). This indicates the importance of structural components like piperidine and triazole in developing receptor-targeted therapies.
特性
IUPAC Name |
[3-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-[5-(methoxymethyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3/c1-21(2)11-16-19-20-17(22(16)3)13-6-5-9-23(10-13)18(24)15-8-7-14(26-15)12-25-4/h7-8,13H,5-6,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZCPMSIHRWGDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCCN(C2)C(=O)C3=CC=C(O3)COC)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-{1-[5-(methoxymethyl)-2-furoyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(2-methyl-5-nitrophenyl)sulfamide](/img/structure/B5538887.png)

![N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5538904.png)
![3-isopropyl-7-(2-methylpyrido[2,3-d]pyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5538905.png)
![5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B5538910.png)
![2-(2-hydroxyethyl)-9-(4-methoxy-2,5-dimethylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538916.png)
![2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-3,5,7-trimethyl-1H-indole hydrochloride](/img/structure/B5538920.png)
![{3-(cyclopropylmethyl)-1-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]piperidin-3-yl}methanol](/img/structure/B5538931.png)




![2-(2-hydroxypropyl)-9-(1-pyrrolidinylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538973.png)
![2-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5538975.png)